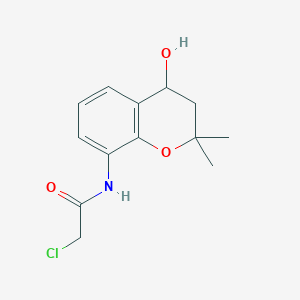![molecular formula C14H16N2O3S2 B2357771 6-(2-硫杂-5-氮杂双环[2.2.1]庚烷-5-磺酰基)-3,4-二氢喹啉-2(1H)-酮 CAS No. 2034209-33-9](/img/structure/B2357771.png)
6-(2-硫杂-5-氮杂双环[2.2.1]庚烷-5-磺酰基)-3,4-二氢喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-thia-5-azabicyclo[221]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a unique bicyclic structure
科学研究应用
6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a ligand for nicotinic acetylcholine receptors, which are targets for various neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, which can be achieved through nitrogen-directed radical rearrangement. This involves the base-induced isomerization of an epoxide to form an azanortricyclanol, which then undergoes a free-radical induced rearrangement . The resulting intermediate is then subjected to selective hydrogenation and deprotection steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one involves its binding to specific molecular targets, such as nicotinic acetylcholine receptors . This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
相似化合物的比较
Similar Compounds
Epibatidine: A potent agonist of nicotinic acetylcholine receptors with a similar bicyclic structure.
2-azabicyclo[2.2.1]heptane derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of a bicyclic core with a sulfonyl group and a quinolinone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-14-4-1-9-5-12(2-3-13(9)15-14)21(18,19)16-7-11-6-10(16)8-20-11/h2-3,5,10-11H,1,4,6-8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWRMUPFONXLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2357689.png)
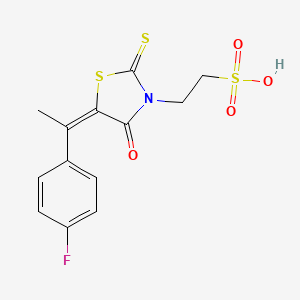
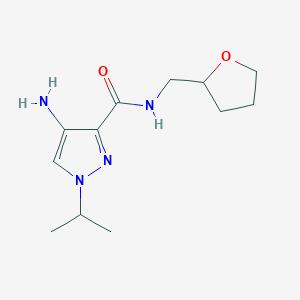
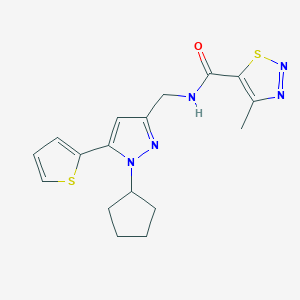
![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
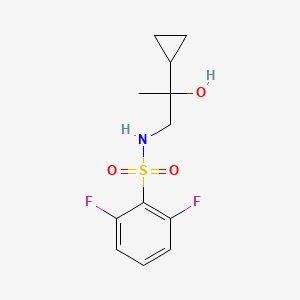
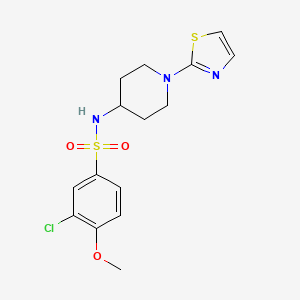
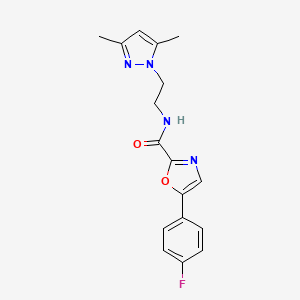
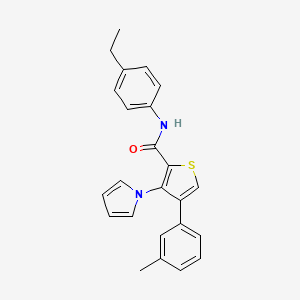
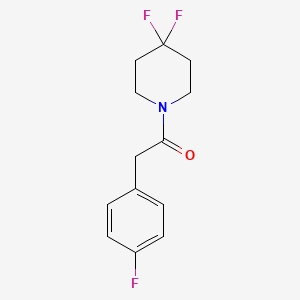
![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)
